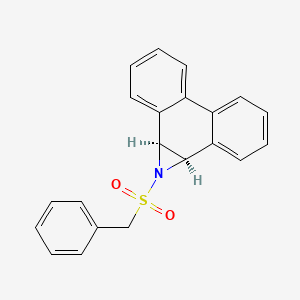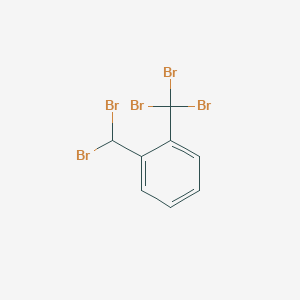![molecular formula C90H138Sn3 B14336508 Bis[2,4,6-tri(propan-2-yl)phenyl]tin CAS No. 98526-67-1](/img/no-structure.png)
Bis[2,4,6-tri(propan-2-yl)phenyl]tin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2,4,6-tri(propan-2-yl)phenyl]tin is an organotin compound characterized by the presence of two 2,4,6-tri(propan-2-yl)phenyl groups attached to a central tin atom. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2,4,6-tri(propan-2-yl)phenyl]tin typically involves the reaction of 2,4,6-tri(propan-2-yl)phenyl lithium with tin tetrachloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include:
Temperature: Typically conducted at low temperatures to control the reactivity of the organolithium reagent.
Solvent: Commonly used solvents include tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[2,4,6-tri(propan-2-yl)phenyl]tin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin center to lower oxidation states.
Substitution: The phenyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds are employed.
Major Products Formed
Oxidation: Tin oxides and substituted organotin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin derivatives.
Wissenschaftliche Forschungsanwendungen
Bis[2,4,6-tri(propan-2-yl)phenyl]tin has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in coupling reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of Bis[2,4,6-tri(propan-2-yl)phenyl]tin involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through:
Molecular Targets: Enzymes, receptors, and metal ions.
Pathways Involved: Catalytic cycles in organic synthesis, cellular signaling pathways in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
- Triisopropylamine
Comparison
Bis[2,4,6-tri(propan-2-yl)phenyl]tin is unique due to its tin center, which imparts distinct chemical reactivity and applications compared to similar compounds like dicyclohexyl(2,4,6-triisopropylphenyl)phosphine and triisopropylamine. The presence of tin allows for unique catalytic properties and potential biological activities not observed in phosphorus or nitrogen analogs.
Eigenschaften
| 98526-67-1 | |
Molekularformel |
C90H138Sn3 |
Molekulargewicht |
1576.2 g/mol |
IUPAC-Name |
bis[2,4,6-tri(propan-2-yl)phenyl]tin |
InChI |
InChI=1S/6C15H23.3Sn/c6*1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6;;;/h6*7-8,10-12H,1-6H3;;; |
InChI-Schlüssel |
CHJAVRXYLATBDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[Sn]C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C(C)C.CC(C)C1=CC(=C(C(=C1)C(C)C)[Sn]C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C(C)C.CC(C)C1=CC(=C(C(=C1)C(C)C)[Sn]C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14336438.png)

![2-{6-[2-(4-Fluorophenyl)ethyl]pyridin-3-YL}-5-pentylpyrimidine](/img/structure/B14336451.png)

![4-[(E)-hydrazinylidenemethyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B14336472.png)



![3,5-Dichloro-N-[2-(diethylamino)ethyl]-2,6-dimethoxybenzamide](/img/structure/B14336504.png)
